molecular formula C7H4BrNO2S B13116705 4-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid

4-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid

Cat. No.: B13116705
M. Wt: 246.08 g/mol
InChI Key: OONJRWDQJMBPMF-UHFFFAOYSA-N
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Description

4-Bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid is a versatile brominated heterocyclic building block exclusively for research applications in organic synthesis. This high-purity compound is rigorously quality-controlled, appearing as a solid with a melting point of 254-256 °C . Its significant value in research stems from its unique molecular architecture, which integrates a bromo substituent, a fused thieno[2,3-b]pyrrole ring system, and a carboxylic acid functional group . This structure makes it a critical intermediate for constructing complex molecules with targeted properties. In medicinal chemistry , it serves as a key precursor in innovative drug discovery programs, particularly for creating molecular scaffolds with potential biological activity, such as in anti-tumor agent development . The carboxylic acid group enables further derivatization, allowing researchers to synthesize esters, amides, and other derivatives to explore structure-activity relationships . Beyond pharmaceuticals, this compound holds promise in materials science . Its distinctive electronic and conjugated structure suggests potential applications in developing advanced organic materials, including organic light-emitting diodes (OLEDs), where it could contribute to enhancing device efficiency and stability . The compound exhibits solubility in polar organic solvents like DMSO and Methanol, facilitating its use in various reaction conditions . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Buyer assumes responsibility to confirm product identity and/or purity for their specific application.

Properties

Molecular Formula

C7H4BrNO2S

Molecular Weight

246.08 g/mol

IUPAC Name

4-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid

InChI

InChI=1S/C7H4BrNO2S/c8-4-3-1-2-12-6(3)9-5(4)7(10)11/h1-2,9H,(H,10,11)

InChI Key

OONJRWDQJMBPMF-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C1C(=C(N2)C(=O)O)Br

Origin of Product

United States

Preparation Methods

Construction of the Thieno[2,3-b]pyrrole Core

The fused thieno[2,3-b]pyrrole ring system is typically synthesized by condensation of appropriately substituted thiophene derivatives with nitrogen-containing reagents to form the pyrrole ring fused onto the thiophene.

  • For example, condensation of 2-aminothiophenes with α-haloketones or α-haloesters under acidic or catalytic conditions can yield the fused pyrrole ring.
  • Amberlyst 15 resin has been used as a catalyst in related syntheses for promoting condensation reactions involving pyrrole and thieno[3,2-b]pyrrole analogs, indicating potential applicability to the 2,3-b isomer as well.

Introduction of the Carboxylic Acid Group

The carboxylic acid at the 5-position is introduced either by:

  • Direct carboxylation of the corresponding thieno[2,3-b]pyrrole intermediate using carbon dioxide under basic conditions.
  • Hydrolysis of ester precursors such as ethyl esters of the thieno[2,3-b]pyrrole carboxylate, followed by acidification.

For instance, ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate has been prepared by esterification of 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid with ethanol. By analogy, the 6H-thieno[2,3-b]pyrrole-5-carboxylic acid derivative can be synthesized similarly.

Selective Bromination at the 4-Position

Selective bromination is a critical step to obtain the 4-bromo derivative:

  • Electrophilic bromination using N-bromosuccinimide (NBS) is a common method for introducing bromine into heterocyclic compounds at activated positions.
  • Reaction conditions typically involve mild heating in solvents such as chloroform or dimethylformamide, sometimes catalyzed by acids or bases to improve selectivity.
  • Bromination of the thieno[2,3-b]pyrrole ring at the 4-position is favored due to electronic density and steric accessibility.

Representative Reaction Scheme

Step Reaction Type Reagents/Conditions Product Intermediate
1 Condensation 2-Aminothiophene + α-haloketone, Amberlyst 15 catalyst, ethanol, reflux Thieno[2,3-b]pyrrole core
2 Esterification/Carboxylation CO₂ under base or ester hydrolysis (e.g., NaOH, HCl) Thieno[2,3-b]pyrrole-5-carboxylic acid or ester
3 Electrophilic Bromination N-Bromosuccinimide (NBS), DMF or CHCl₃, mild heating 4-Bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid

Detailed Research Findings and Analysis

Catalytic Condensation

  • The use of Amberlyst 15 resin as a solid acid catalyst has been demonstrated to facilitate the condensation of N-substituted thieno[3,2-b]pyrrole methanols with pyrrole, yielding fused heterocycles efficiently.
  • This catalyst promotes mild reaction conditions, high selectivity, and ease of product isolation.

Bromination Specificity

  • N-Bromosuccinimide is preferred for selective bromination due to its mild and controllable reactivity.
  • In related studies, treatment of thieno[3,2-b]pyrrole derivatives with NBS led to bromination at the 4-position without overbromination or polymerization, which is crucial for maintaining the integrity of the fused ring.
  • Reaction monitoring by TLC and NMR confirms the regioselectivity.

Stability and Purification

  • The 4-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid is stable under inert atmosphere and should be stored at 2–8 °C to prevent degradation.
  • Purification is typically achieved by recrystallization from suitable solvents or chromatographic methods.

Data Table Summarizing Preparation Conditions

Parameter Details
Starting materials 2-Aminothiophene, α-haloketones, pyrrole
Catalyst Amberlyst 15 (solid acid resin)
Brominating agent N-Bromosuccinimide (NBS)
Solvents Ethanol, dimethylformamide (DMF), chloroform
Temperature Reflux for condensation; mild heating (~40-60 °C) for bromination
Reaction time 2–6 hours depending on step
Purification Recrystallization, chromatography
Storage Under inert gas (N₂ or Ar), 2–8 °C

Chemical Reactions Analysis

Types of Reactions

4-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Biological Activity Source
4-Bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid Br (C4), COOH (C5) C₇H₄BrNO₂S ~246.08* Not reported Inferred antimicrobial/antitumor Hypothetical
2-Chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid Cl (C2), COOH (C5) C₇H₄ClNO₂S 201.63 Not reported Not reported
Methyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate Br (C3), COOCH₃ (C5) C₈H₆BrNO₂S 260.11 Not reported Antitumor (inferred)
3,4-Diacetyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid, methyl ester Acetyl (C3, C4), CH₃ (C2), COOCH₃ (C5) C₁₃H₁₃NO₅S 295.31 Not reported Antimicrobial, antioxidant
Ethyl 4-amino-2,3-dimethyl-6H-thieno[2,3-b]pyrrole-5-carboxylate NH₂ (C4), CH₃ (C2, C3), COOC₂H₅ (C5) C₁₂H₁₆N₂O₂S 264.33 Not reported Medicinal applications (inferred)

*Estimated based on chlorine-to-bromine substitution in .

Key Observations:

  • Substituent Effects: Bromine at C4 (target compound) vs.
  • Carboxylic Acid vs. Ester Derivatives: The free carboxylic acid (target compound) may exhibit higher solubility in polar solvents compared to esterified analogs (e.g., methyl or ethyl esters in ).
  • Bioactivity Trends: Acetylated and alkylated derivatives (e.g., 3,4-diacetyl-2-methyl analog in ) show marked antimicrobial and antioxidant activities, suggesting that electron-withdrawing groups enhance these properties.

Biological Activity

4-Bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

  • Molecular Formula : C7H4BrNO2S
  • Molecular Weight : 230.08 g/mol
  • CAS Number : 59648670
  • SMILES Notation : C1=CSC2=C1NC(=C2)C(=O)O

Anticancer Activity

Recent studies have highlighted the anticancer potential of 4-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid. It has shown promising results against various cancer cell lines, particularly lung adenocarcinoma (A549) cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest.

  • Case Study : In vitro testing revealed that at a concentration of 100 µM, the compound reduced A549 cell viability significantly compared to control groups. The cytotoxicity was assessed using the MTT assay, which indicated that the compound exhibits selective toxicity towards cancer cells while sparing normal cells.
CompoundCell LineIC50 (µM)Mechanism of Action
4-Bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acidA54935Induces apoptosis
CisplatinA54910DNA damage

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against multidrug-resistant strains of bacteria. Preliminary results suggest that it possesses significant antibacterial activity.

  • Case Study : In a study targeting methicillin-resistant Staphylococcus aureus (MRSA), 4-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid demonstrated an MIC value of 12.5 µg/mL, indicating effective inhibition of bacterial growth.
Bacterial StrainMIC (µg/mL)Resistance Type
MRSA12.5Multidrug-resistant
E. coli25Sensitive

The biological activity of 4-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid can be attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation.
  • Modulation of Signaling Pathways : It may affect key signaling pathways related to cell survival and apoptosis.
  • Antioxidant Properties : The compound exhibits antioxidant activity, which could contribute to its anticancer effects by reducing oxidative stress in cells.

Safety and Toxicology

Safety assessments have indicated that while the compound exhibits potent biological activity, it also has a profile that requires careful evaluation regarding toxicity. Studies on normal human cells have shown lower cytotoxicity compared to cancerous cells, suggesting a favorable therapeutic index.

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